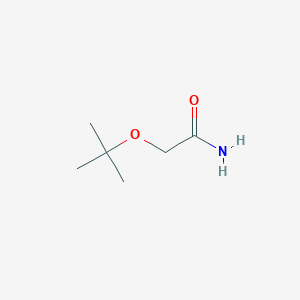

2-Tert-butoxyacetamide

Description

Contemporary Significance of 2-Tert-butoxyacetamide in Synthetic Chemistry

In modern synthetic chemistry, this compound is primarily valued as a versatile building block. Its significance stems from the strategic placement of the tert-butoxy (B1229062) group, which can influence the reactivity and conformational preferences of molecules into which it is incorporated. The bulky nature of the tert-butyl group can serve as a steric shield, directing the approach of reagents to other parts of the molecule with greater selectivity. This steric influence is a critical tool in stereoselective synthesis, where precise control over the three-dimensional arrangement of atoms is essential.

The acetamide (B32628) portion of the molecule offers a handle for a variety of chemical transformations. The amide bond itself is a cornerstone of many biologically active molecules and materials. Furthermore, the methylene (B1212753) group adjacent to the carbonyl can be a site for functionalization. Research has demonstrated the synthesis of derivatives of this compound, such as its coupling with amino acid esters. For instance, the reaction of 2-tert-butoxyacetic acid with the methyl ester of glycine (B1666218) is a step towards more complex peptide-like structures. semanticscholar.org

Evolution of Research Perspectives on Amide Scaffolds with Alkoxy Substituents

The study of amide scaffolds bearing alkoxy substituents has evolved considerably, moving from fundamental structural characterization to sophisticated applications in catalysis and medicinal chemistry. The presence of an alkoxy group, such as the tert-butoxy group in this compound, significantly modulates the electronic and steric properties of the amide functionality. The tert-butyl group, in particular, is a common motif in medicinal chemistry, often introduced to enhance metabolic stability or to probe steric requirements within a biological target. nih.gov However, its incorporation can also lead to increased lipophilicity, a property that must be carefully balanced in drug design. nih.gov

Research into N-alkoxy amides has revealed interesting reactivity patterns, including selective cyclization reactions. thieme-connect.com While this compound is a C-alkoxy amide, the broader research on alkoxy-substituted amides provides a context for understanding its potential reactivity. The interplay between the alkoxy group and the amide can influence bond rotations and conformational equilibria, which in turn can affect the macroscopic properties of materials or the biological activity of a drug candidate. The development of synthetic methods that utilize alkoxy radicals for C-H functionalization and bond cleavage further highlights the expanding toolkit available to chemists working with these scaffolds. mdpi.com

Interdisciplinary Research Landscape and Future Directions for this compound Studies

While the primary applications of this compound have been within the realm of organic synthesis, its structural motifs suggest potential for interdisciplinary research. In medicinal chemistry, amide-containing molecules are ubiquitous. The tert-butoxy group can be seen as a bioisostere for other groups, and its impact on the pharmacokinetic properties of a molecule is an area of active investigation. nih.gov For example, derivatives of this compound have been synthesized and evaluated as potential inhibitors of enzymes like Ghrelin O-acyltransferase (GOAT), which is implicated in metabolic pathways. escholarship.org The synthesis of N-(substituted-phenyl)-2-(tert-butoxy)acetamide derivatives is another area of exploration, though specific applications are not always detailed. molport.comntnu.edu

In the field of materials science, the incorporation of specific functional groups can be used to tailor the properties of polymers and other materials. ntnu.eduktu.ltutoronto.catitech.ac.jpudel.edu While there is no direct evidence in the provided search results of this compound being used in materials science applications, the presence of the amide and tert-butoxy groups suggests that it could potentially be used as a monomer or an additive to influence properties such as thermal stability, solubility, or intermolecular interactions in polymers. Future research could explore the polymerization of vinyl monomers derived from this compound or its incorporation into more complex macromolecular structures. The development of novel catalysts for reactions such as alkoxy and aminocarbonylation also points towards new ways in which building blocks like this compound could be utilized in the synthesis of functional materials. jsynthchem.com

Research Findings on this compound and Derivatives

The following tables summarize key research data related to the synthesis and characterization of this compound and its derivatives.

Table 1: Synthesis of 2-(tert-butoxy)acetamido Derivatives

| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-tert-butoxyacetic acid | Glycine methyl ester hydrochloride | Methyl 2-(2-(tert-butoxy)acetamido)acetate | 85 |

| 2 | 2-tert-butoxyacetic acid | Phenylalanine methyl ester hydrochloride | Methyl 2-(2-(tert-butoxy)acetamido)-3-phenylpropanoate | 95 |

| 3 | 2-tert-butoxyacetic acid | Tryptophan methyl ester hydrochloride | Methyl 2-(2-(tert-butoxy)acetamido)-3-(1H-indol-3-yl)propanoate | 90 |

Data sourced from a study on the synthesis of N-aminophthalimides derived from α-amino acids. semanticscholar.org

Table 2: Spectroscopic Data for Methyl 2-(2-(tert-butoxy)acetamido)acetate

| Technique | Data |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ = 7.18 (s, 1H), 4.09 (d, J = 5.7 Hz, 2H), 3.94 (s, 2H), 3.77 (s, 3H), 1.25 (s, 9H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ = 171.2, 170.2, 74.7, 62.0, 52.3, 40.5, 27.4 |

| ATR-FTIR (ν, cm⁻¹) | 2972, 1747, 1667, 1526, 1182, 1096 |

| HRMS (ESI) [M+H]⁺ | Calculated for C₉H₁₈NO₄: 204.12303, Found: 204.12301 |

Spectroscopic data for the glycine derivative of this compound. semanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJWDLNZICURGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304306 | |

| Record name | 2-(1,1-Dimethylethoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-94-8 | |

| Record name | 2-(1,1-Dimethylethoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1-Dimethylethoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-butoxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Tert Butoxyacetamide and Its Structural Analogs

Direct Amide Bond Formation Strategies Involving 2-Tert-butoxyacetamide Precursors

Direct amidation strategies represent the most straightforward conceptual approach to synthesizing this compound, typically by forming the amide bond from a suitable tert-butoxyacetic acid precursor and an amine source. These methods are often characterized by their atom economy and procedural simplicity.

Catalysis plays a crucial role in modern amide synthesis, offering milder reaction conditions and improved yields compared to non-catalytic thermal methods. For the synthesis of this compound, various catalysts can be employed to activate the carboxylic acid precursor, tert-butoxyacetic acid, facilitating its reaction with ammonia (B1221849) or an equivalent nitrogen source.

Boric acid has been identified as a simple, inexpensive, and environmentally benign catalyst for amidation. scispace.combohrium.com In this approach, tert-butoxyacetic acid would be mixed with an ammonia source, such as urea, and catalytic amounts of boric acid. scispace.com The reaction proceeds via heating, often without the need for a solvent. scispace.com Transition metal catalysts, including those based on ruthenium, palladium, and copper, are also widely used for direct amide formation from alcohols and amines or arylboronic acids and nitriles, respectively, though their application to a simple aliphatic amide like this compound would depend on the specific starting materials. organic-chemistry.org

| Catalyst System | Precursors | Conditions | Key Advantages |

| Boric Acid | Carboxylic Acid + Urea/Amine | Solvent-free, heating scispace.com | Green, inexpensive, simple procedure scispace.combohrium.com |

| Ruthenium Complexes | Alcohol + Amine | Requires specific ligands and conditions organic-chemistry.org | Direct coupling, high atom economy |

| Palladium Complexes | Terminal Alkyne + Isonitrile + Carboxylate | Mild conditions organic-chemistry.org | Forms N-acyl propiolamide (B17871) derivatives |

| Copper Complexes | Arylboronic Acid + Nitrile | Specific reaction conditions organic-chemistry.org | Provides N-arylamides |

In line with the principles of green chemistry, significant efforts have been directed toward developing solvent-free and environmentally friendly methods for amide synthesis. scispace.com These methodologies minimize waste and avoid the use of hazardous organic solvents. bohrium.com

One prominent technique is the solvent-free reaction of a carboxylic acid and an amine source, often facilitated by heat or microwave irradiation. scispace.comtandfonline.com For this compound, this would involve heating a mixture of tert-butoxyacetic acid and a suitable amine source, potentially with a green catalyst like boric acid. scispace.combohrium.com The process is often rapid and efficient. scispace.com Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often proceeding with almost quantitative yields without a catalyst. tandfonline.com

Another green approach involves the use of methoxysilanes as coupling agents in a solvent-free system. This method allows for the formation of amides from carboxylic acids and amines in good to excellent yields without the need for excluding air or moisture, and it is scalable to multigram syntheses. nih.gov

| Methodology | Description | Conditions | Advantages |

| Trituration & Direct Heating | Reactants are ground together with a catalyst (e.g., boric acid) and then heated. scispace.com | Solvent-free, elevated temperature scispace.com | Simple, rapid, avoids hazardous solvents scispace.combohrium.com |

| Microwave Irradiation | Direct reaction of an acid and amine under microwave irradiation. tandfonline.com | Catalyst-free, 8-12 minutes tandfonline.com | Extremely fast, high yields, environmentally friendly tandfonline.com |

| Methoxysilane (B1618054) Coupling | A carboxylic acid and amine are reacted using a methoxysilane as a coupling agent. nih.gov | Solvent-free, no exclusion of air/moisture nih.gov | Good to excellent yields, scalable, convenient nih.gov |

| Transition Metal-Free | Phenyl esters react with aryl amines using a simple base like NaH. rsc.org | Solvent-free, transition metal-free rsc.org | Economical, high atom economy, environmentally benign rsc.org |

Multi-Component and Coupling Reactions for this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govresearchgate.net Coupling reactions, which often involve pre-activation of one of the components, are a cornerstone of amide bond synthesis.

The direct condensation of a carboxylic acid with an amine is a fundamental method for forming an amide bond. acsgcipr.org However, the reaction can be challenging because the basic amine can deprotonate the carboxylic acid, forming a non-reactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off the water formed and shift the equilibrium toward the amide product. acsgcipr.orglibretexts.org

To facilitate the reaction under milder conditions, coupling or condensing agents are frequently used. tcichemicals.com These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group. acsgcipr.orglibretexts.org For the synthesis of this compound, tert-butoxyacetic acid would be treated with a coupling agent followed by the addition of an amine. A common system is the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP), which can be performed under solvent-free conditions. rsc.org Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are also effective activating agents. libretexts.org

| Coupling Agent/System | Description | Conditions | Byproducts |

| Heat | Direct thermal condensation of acid and amine. libretexts.org | >100°C, often with water removal acsgcipr.org | Water |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Activates the carboxylic acid for nucleophilic attack by the amine. libretexts.org | Room temperature, organic solvent | Dicyclohexylurea (DCU) |

| Boc₂O / DMAP | Forms a mixed anhydride (B1165640) in situ, which then reacts with the amine. rsc.org | Solvent-free, neat conditions rsc.org | CO₂, tert-butanol |

| EDC / HOBt | A water-soluble carbodiimide, often used with an additive to prevent side reactions. tcichemicals.com | Aqueous or organic solvent | Water-soluble urea, easily removed |

Amides can be readily synthesized from more reactive carboxylic acid derivatives, such as esters. libretexts.org The reaction of an ester with an amine, known as aminolysis, can be used to produce this compound from a corresponding tert-butoxyacetate ester (e.g., methyl tert-butoxyacetate or ethyl tert-butoxyacetate). This reaction typically involves heating the ester with ammonia or a primary/secondary amine. Phenolic esters are more reactive than alkyl esters due to the better leaving group ability of the phenoxide ion. libretexts.org

The efficiency of aminolysis can be enhanced by using promoters. Base-promoted direct amidation, for instance using potassium tert-butoxide, allows the reaction to proceed under mild, ambient conditions and is applicable to a wide range of aliphatic and aromatic esters. researchgate.netnih.gov This method is noted for being highly efficient, rapid, and versatile. researchgate.net

| Acyl Source | Amine Source | Conditions | Key Features |

| Alkyl Ester | Ammonia / Amine | Heating required | Direct conversion, alcohol byproduct |

| Phenolic Ester | Ammonia / Amine | Milder conditions than alkyl esters libretexts.org | More reactive acyl source libretexts.org |

| Alkyl/Aryl Ester | Amine | Potassium tert-butoxide, ambient temperature researchgate.net | Green, rapid, and efficient method researchgate.net |

| Acid Chloride/Anhydride | Ammonia / Amine | Typically high reactivity, often requires a base scavenger | General and effective but generates stoichiometric waste libretexts.org |

Protecting Group Strategies in the Synthesis of this compound Derivatives

Protecting groups are essential tools in the synthesis of complex molecules, allowing for the selective transformation of one functional group in the presence of others. jocpr.comspringernature.com In the context of this compound derivatives, protecting group strategies are crucial, particularly when additional reactive functionalities are present on the amine component or when the tert-butoxy (B1229062) group itself is susceptible to cleavage.

The tert-butoxy group in this compound is a tert-butyl ether. This group is known to be stable under many reaction conditions but is labile to strong acids. wikipedia.orgstackexchange.com This acid sensitivity means that when synthesizing derivatives, one must choose protecting groups for other functionalities that can be removed under conditions that leave the tert-butoxy group intact (orthogonal protection). jocpr.com

For instance, if a derivative is synthesized from an amino acid, the amine of the amino acid might be protected with a tert-butoxycarbonyl (Boc) group. masterorganicchemistry.com Both the Boc group and the tert-butyl ether of the acetamide (B32628) scaffold are removed by strong acid, such as trifluoroacetic acid (TFA). wikipedia.orgmasterorganicchemistry.com If selective removal is needed, a different protecting group, such as a benzyloxycarbonyl (Cbz) group (removed by hydrogenolysis) or a 9-fluorenylmethoxycarbonyl (Fmoc) group (removed by base), would be a more appropriate choice for the amine. masterorganicchemistry.com

Conversely, the tert-butyl group can be intentionally used as a protecting group for a hydroxyl or carboxylic acid function. stackexchange.comlibretexts.org In such cases, the synthesis is designed around the eventual, often final, step of deprotection using strong acid to reveal the desired functionality. stackexchange.com The selective cleavage of an N-Boc group in the presence of a tert-butyl ester is a known challenge that can sometimes be achieved using specific reagents like sulfuric acid in tert-butyl acetate (B1210297) or methanesulfonic acid. researchgate.net

Application of the Tert-Butoxycarbonyl (Boc) Group in Amine Protection

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of amines. wikipedia.orgjk-sci.com Its widespread use stems from its stability under a variety of reaction conditions and, crucially, the mild conditions required for its removal. In the synthesis of complex molecules, such as peptides or pharmaceuticals, it is often necessary to temporarily render the highly nucleophilic and basic amino group unreactive to prevent unwanted side reactions. chemistrysteps.com The Boc group serves this purpose by converting the amine into a carbamate, effectively masking its reactivity. chemistrysteps.com

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. jk-sci.com The reaction is versatile and can be performed under various conditions, generally achieving high yields. fishersci.co.uk Common bases like sodium hydroxide (B78521), triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP) are used to facilitate the reaction, which proceeds via a nucleophilic acyl substitution mechanism. jk-sci.comfishersci.co.uk The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. chemistrysteps.com This intermediate then collapses, eliminating a t-butyl carbonate leaving group which subsequently decomposes into the stable byproducts carbon dioxide and t-butoxide. jk-sci.com

The deprotection of a Boc-protected amine is straightforward and relies on its lability in acidic conditions. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in methanol (B129727) are commonly employed to cleave the carbamate. wikipedia.orgfishersci.co.uk The mechanism begins with the protonation of the carbonyl oxygen of the Boc group. chemistrysteps.com This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.com This carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide and the free amine. chemistrysteps.com The ease of this final step is a key advantage, as the evolution of CO₂ gas provides a visual indicator of the reaction's progress. chemistrysteps.com

Table 1: Common Reagents and Conditions for Boc Protection of Amines

| Reagent | Base | Solvent(s) | Temperature |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (NaOH) | Water, Water/THF | 0°C to Room Temp |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature |

Table 2: Common Reagents for Boc Deprotection

| Reagent | Solvent | Key Features |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Standard, highly effective method for acid-labile compounds. chemistrysteps.comfishersci.co.uk |

| Hydrochloric acid (HCl) | Methanol, Dioxane, Ethyl Acetate | Common and effective alternative to TFA. wikipedia.orgfishersci.co.uk |

| Aluminum Chloride (AlCl₃) | - | Allows for selective cleavage of N-Boc groups in the presence of other protecting groups. wikipedia.org |

Mechanistic Insights and Reactivity Profiles of 2 Tert Butoxyacetamide

Catalytic Roles and Reaction Mechanisms of Tert-Butoxide-Containing Species

Alkali metal tert-butoxides, particularly potassium tert-butoxide (KOt-Bu), are widely recognized not just as strong, non-nucleophilic bases, but also as potent catalysts and activators in a variety of organic transformations. mdpi.com Their utility is especially prominent in transition-metal-free reactions, where they can initiate reactions through single-electron transfer (SET) processes. mdpi.com

Potassium tert-butoxide is instrumental in mediating reactions that proceed via radical pathways. researchgate.net In numerous transition-metal-free coupling reactions, KOt-Bu can act as a single-electron reductant, initiating the formation of radical intermediates. researchgate.net This capability is crucial for the generation of acyl radicals from various precursors. Acyl radicals are versatile synthetic intermediates that can participate in a range of transformations, including additions to alkenes and acylations of heteroarenes. dntb.gov.ua

| Step | Description | Reagents/Intermediates |

| 1 | Acyl Radical Generation | Aldehyde, HAT reagent |

| 2 | Radical Coupling | Acyl radical, Alkene |

| 3 | Intermediate Formation | β-peroxy ketone |

| 4 | Base-Promoted Elimination | β-peroxy ketone, Base (e.g., t-BuO⁻) |

| 5 | Product Formation | α,β-epoxy ketone |

This interactive table outlines a generalized reaction pathway where a base is crucial in the final step.

Experimental studies have suggested that KOt-Bu can facilitate transamidation reactions through a coordination radical process, highlighting its non-traditional roles beyond simple deprotonation. dntb.gov.ua

The function of tert-butoxide extends into the realm of organocatalysis, where it can promote reactions without the involvement of transition metals. acs.org KOt-Bu has been shown to catalyze the direct C-H silylation of aromatic heterocycles with hydrosilanes. acs.org Mechanistic studies of this process suggest a plausible catalytic cycle involving a pentacoordinate silicon intermediate, formed from the silane, the substrate, and the tert-butoxide catalyst. acs.org This demonstrates the ability of tert-butoxide to act as a true catalyst, participating in the reaction cycle and being regenerated.

Furthermore, KOt-Bu has been employed to promote efficient transamidation of primary and tertiary amides with a variety of amines at room temperature under metal-free conditions. acs.org This process underscores the capacity of tert-butoxide to activate otherwise stable amide bonds, likely through the formation of highly reactive intermediates. acs.org

C-H Activation and Functionalization Mediated by Amide Derivatives

The amide functional group is a cornerstone of modern synthetic chemistry, not only for its presence in countless biologically active molecules but also for its ability to act as a directing group in C-H functionalization reactions. mdpi.comnih.govresearchgate.netnih.gov This approach allows for the selective transformation of otherwise inert C-H bonds by guiding a metal catalyst to a specific position. nih.govresearchgate.net

Amides, including N-alkoxy amides like 2-tert-butoxyacetamide, are effective directing groups for various transition metals such as palladium, rhodium, and ruthenium. nih.govresearchgate.netresearchgate.net The amide's carbonyl oxygen can coordinate to the metal center, positioning it in proximity to specific C-H bonds, typically at the ortho position of an aryl ring or the β- and γ-positions of an aliphatic chain. nih.gov This coordination facilitates the cleavage of the targeted C-H bond through the formation of a stable cyclometalated intermediate. researchgate.netrsc.org

N-methoxy amides, a class to which this compound belongs, have been identified as particularly simple and versatile directing groups for a wide array of C-H activation reactions, including arylations, olefinations, and amidations. nih.govresearchgate.net The effectiveness of different amide-based directing groups in representative C-H functionalization reactions is summarized below.

| Directing Group | Metal Catalyst | Transformation | Regioselectivity |

| N-methoxy amide | Pd(II) | Arylation of sp² C-H | ortho |

| N-methoxy amide | Rh(III) | Annulation with alkynes | ortho |

| Weinreb Amide | Ru(II) | Oxygenation of arenes | ortho |

| N-aryl amide | Pd(II) | Arylation of sp³ C-H | β-position |

This interactive table compares the application of various amide-based directing groups in transition metal-catalyzed C-H functionalization.

The use of the amide as a directing group offers a powerful strategy for regioselective synthesis, obviating the need for pre-functionalized substrates. mdpi.com

The steric properties of substituents on the directing group or the substrate can profoundly influence the regioselectivity and efficiency of C-H activation reactions. acs.org A bulky tert-butyl group, such as the one present in the tert-butoxy (B1229062) moiety of this compound, can exert significant steric hindrance. This steric congestion can impact the approach of the catalyst and the geometry of the resulting metallacycle intermediate. acs.org

In many cases, increased steric bulk near the coordinating atom can enhance selectivity for a single C-H bond functionalization, preventing undesired secondary reactions. nih.gov For instance, in the rhodium-catalyzed coupling of arenes with alkynes, the regioselectivity is often strongly influenced by steric effects, favoring reaction at the less hindered position. acs.org The tert-butyl group is one of the most sterically demanding motifs used in organic chemistry to enforce conformational rigidity and control access to reactive sites. nih.govresearchgate.net While direct studies on this compound as a directing group are limited, the established principles of steric influence suggest that the tert-butyl group would play a crucial role in dictating the outcome of any directed C-H functionalization, potentially enhancing regioselectivity by blocking alternative reaction pathways. nih.govchemrxiv.org

Stereoelectronic Effects within the this compound Framework

The reactivity and structure of an amide are governed by a delicate balance of stereoelectronic effects, primarily amide resonance. In this compound, the nitrogen atom is substituted with two electronegative atoms (the carbonyl carbon and the butoxy oxygen), placing it in the class of "anomeric amides". researchgate.netresearchgate.net This substitution pattern significantly alters the electronic properties of the amide bond.

The combined electron-withdrawing nature of the two substituents reduces the delocalization of the nitrogen lone pair into the carbonyl π-system. researchgate.netmdpi.com This weakening of amide resonance has several important consequences:

Nitrogen Pyramidalization: The nitrogen atom adopts a more sp³-hybridized character, leading to a pyramidal geometry rather than the typical planar arrangement of simple amides. researchgate.netmdpi.com

Elongated N-C(O) Bond: The reduced double-bond character results in a longer and weaker bond between the nitrogen and the carbonyl carbon. researchgate.net

Altered Reactivity: The compromised resonance makes the amide nitrogen more electrophilic and susceptible to nucleophilic attack (Sₙ2 reactions at nitrogen), a reactivity pattern not typically observed in standard amides. researchgate.net

These effects are driven by the high electron demand of the substituents, which destabilizes the canonical resonance structure where the nitrogen bears a positive charge. mdpi.comyoutube.com The alkoxy group, in this case, the tert-butoxy group, participates in anomeric interactions, specifically n(O) → σ*(N-C), which further influences the conformation and reactivity of the molecule. researchgate.net This unique electronic configuration renders the this compound framework fundamentally different from simple alkylamides, predisposing it to distinct reaction pathways.

Steric Hindrance and Conformational Preferences of the Tert-Butoxy Group

The tert-butoxy group, characterized by a quaternary carbon atom bonded to three methyl groups and an oxygen atom, exerts a profound steric influence on the molecular conformation of this compound. This bulkiness dictates the spatial arrangement of atoms to minimize non-bonded interactions, thereby influencing the molecule's reactivity.

The considerable size of the tert-butyl moiety within the tert-butoxy group can lead to significant steric hindrance. researchgate.net This steric congestion can slow or even inhibit reactions that require nucleophilic attack at or near the amide functionality. researchgate.net In analogous systems, the steric strain introduced by a bulky substituent can be relieved during chemical transformations, providing a driving force for certain reaction pathways.

Table 1: Expected Steric and Conformational Effects of the Tert-Butoxy Group in this compound based on Analogous Systems

| Parameter | Expected Influence of the Tert-Butoxy Group | Rationale |

| Rotational Barrier (C-O) | Increased energy barrier for rotation | Steric clashes between the methyl groups of the tert-butyl moiety and the acetamide (B32628) backbone. |

| Amide Planarity | Potential deviation from planarity | Steric hindrance may force the amide bond to twist or the nitrogen atom to pyramidalize to relieve strain. nih.govmdpi.com |

| Conformational Equilibrium | Strong preference for anti-periplanar or staggered conformations | Minimization of steric interactions between the bulky tert-butoxy group and the amide functionality. |

| Reactivity | Reduced accessibility of the amide carbonyl for nucleophilic attack | The bulky tert-butoxy group can physically block the approach of reagents. researchgate.net |

Amide Resonance, Pyramidalization, and Electronic Density Distribution

The classic model of an amide involves a planar structure stabilized by resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl π-system. This resonance imparts a partial double bond character to the C-N bond, restricts rotation, and influences the electronic distribution. However, steric hindrance from a bulky substituent like the tert-butoxy group can disrupt this planarity and alter the electronic properties of the amide bond in this compound.

Amide resonance is most effective when the O-C-N atoms and their immediate substituents are coplanar. In sterically hindered amides, deviation from planarity can occur through twisting around the C-N bond or pyramidalization of the nitrogen atom. mdpi.com Pyramidalization refers to the change in geometry of the nitrogen atom from a trigonal planar (sp²) to a more trigonal pyramidal (sp³) character. wikipedia.org This distortion reduces the overlap between the nitrogen lone pair orbital and the carbonyl π* orbital, thereby diminishing the extent of resonance stabilization. mdpi.comresearchgate.net Studies on N-alkylated twisted amides have provided experimental evidence that steric congestion can lead to a dramatic increase in the non-planarity of the amide bond. nih.gov

The reduction in amide resonance has significant consequences for the electronic density distribution. In a planar amide, there is a significant delocalization of electron density from the nitrogen to the oxygen atom, resulting in a partial negative charge on the oxygen and a partial positive charge on the nitrogen. When the amide bond is distorted, this delocalization is less efficient. Consequently, the nitrogen atom becomes more basic (more lone pair character), and the carbonyl carbon becomes more electrophilic. mdpi.com While specific computational studies on the electronic structure of this compound are not available, density functional theory (DFT) studies on other substituted acetamides have shown that substituents can significantly alter the charge distribution within the molecule. researchgate.netnih.gov

Table 2: Predicted Electronic Effects due to Potential Amide Bond Distortion in this compound

| Property | Planar Amide (Ideal) | Distorted Amide (Expected in this compound) | Consequence of Distortion |

| C-N Bond Character | Partial double bond | More single bond character | Lower rotational barrier, potential for increased reactivity at the N-C bond. nih.gov |

| Nitrogen Geometry | Trigonal planar (sp²) | Pyramidal (sp³-like) | Increased basicity of the nitrogen atom. mdpi.com |

| Carbonyl Carbon Electrophilicity | Moderate | Increased | More susceptible to nucleophilic attack. mdpi.com |

| Resonance Stabilization Energy | High | Reduced | The amide bond is thermodynamically less stable. researchgate.net |

Advanced Applications of 2 Tert Butoxyacetamide in Organic Synthesis Research

Control of Stereochemical Outcomes in Asymmetric Syntheses

The ability to control the three-dimensional arrangement of atoms in a molecule is paramount in modern organic chemistry, particularly in the synthesis of chiral drugs and bioactive compounds. The potential of 2-tert-butoxyacetamide to influence stereochemical outcomes is a significant area of interest.

Diastereoselective Inductions

The bulky tert-butoxy (B1229062) group in this compound is anticipated to exert significant steric influence in chemical reactions, potentially leading to high levels of diastereoselectivity. In reactions where new stereocenters are formed, the tert-butoxy group could effectively shield one face of a reactive intermediate, directing the approach of incoming reagents to the opposite face. This would result in the preferential formation of one diastereomer over another.

Table 1: Hypothetical Diastereoselective Reactions Involving this compound Derivatives

| Reaction Type | Substrate | Reagent | Potential Outcome |

| Aldol Addition | Enolate of a this compound derivative | Aldehyde | Predominant formation of either the syn- or anti-aldol adduct |

| Michael Addition | Nucleophile | α,β-Unsaturated this compound derivative | Preferential formation of one diastereomeric Michael adduct |

| Alkylation | Enolate of a this compound derivative | Alkyl halide | Formation of a single diastereomer of the α-alkylated product |

Note: This table represents potential applications based on established principles of asymmetric synthesis. Specific experimental data for this compound in these roles is not currently available in the reviewed literature.

Enantioselective Transformations

For this compound to be effective in enantioselective transformations, it would typically be used in a chiral form or in conjunction with a chiral catalyst. A chiral variant of this compound could act as a chiral auxiliary, a covalently attached group that directs the stereochemical course of a reaction before being cleaved from the product.

Alternatively, an achiral this compound substrate could undergo an enantioselective reaction in the presence of a chiral catalyst. The catalyst would create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.

Currently, there is a lack of published research specifically detailing the use of this compound in either of these capacities for enantioselective transformations.

Design and Exploration of Novel Functionalized Amide Scaffolds

The amide functional group is a cornerstone of medicinal chemistry and materials science. The development of novel amide scaffolds with unique properties is a continuous endeavor. This compound can be envisioned as a starting point for the synthesis of a diverse range of functionalized amides.

The nitrogen atom of the acetamide (B32628) can be substituted, and the carbon atom alpha to the carbonyl group can be functionalized, leading to a wide array of derivatives. The tert-butoxy group could be retained in the final molecule to impart specific properties such as increased lipophilicity or to influence the conformation of the molecule.

Table 2: Potential Functionalized Amide Scaffolds Derived from this compound

| Scaffold Type | Potential Synthetic Route | Potential Applications |

| N-Aryl-2-tert-butoxyacetamides | Buchwald-Hartwig amination | Medicinal chemistry, materials science |

| α-Amino-2-tert-butoxyacetamides | Electrophilic amination of the enolate | Peptide mimetics, catalyst design |

| α-Heterocyclic-2-tert-butoxyacetamides | Condensation reactions | Agrochemicals, pharmaceuticals |

Note: The applications listed are based on the general utility of these classes of compounds. The specific properties and applications of scaffolds derived from this compound would require experimental validation.

Computational Chemistry and Theoretical Investigations on 2 Tert Butoxyacetamide

Quantum Chemical Modeling of Electronic Structure and Bonding

Quantum chemical modeling, particularly using Density Functional Theory (DFT), would be the primary approach to investigate the electronic structure and bonding of 2-tert-butoxyacetamide. Methods like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) are commonly used for such analyses. nih.gov These calculations would yield fundamental electronic properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the nature of chemical bonds within the molecule. nih.govresearchgate.net

Key parameters that would be calculated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the electron-rich and electron-poor regions of the molecule, highlighting sites susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into charge distribution on individual atoms, hybridization, and the nature of intramolecular interactions, such as hyperconjugation.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For this compound, theoretical studies could investigate reactions such as hydrolysis of the amide bond or reactions involving the tert-butyl group.

This would involve:

Locating Transition States: Using optimization algorithms to find the saddle points on the potential energy surface that correspond to the transition state of a reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would confirm that a located transition state correctly connects the reactants and products, providing a theoretical model of the reaction pathway. For example, in a study of a different molecule, DFT calculations were used to show that the branching point between two distinct mechanisms was the formation of the first intermediate. nih.gov

Prediction of Reactivity and Selectivity in Catalytic and Stereoselective Processes

Theoretical models can predict how this compound might behave in complex chemical environments, such as in the presence of a catalyst or in reactions where stereochemistry is important.

Fukui Functions and Local Softness: These local reactivity descriptors help in predicting the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks, thus explaining or predicting regioselectivity.

Modeling Catalytic Cycles: For a catalyzed reaction, each step of the proposed catalytic cycle, including substrate binding, transition states, and product release, can be modeled to understand the role of the catalyst and predict selectivity.

Conformational Analysis and Intermolecular Interactions

The presence of the bulky tert-butyl group and the flexible amide linkage suggests that this compound can exist in multiple conformations.

Potential Energy Surface (PES) Scan: A systematic scan of the key dihedral angles (e.g., around the C-N and C-O bonds) would reveal the various stable conformers (local minima) and the energy barriers between them. Studies on similar molecules have identified stable conformers and quantified their energy differences. researchgate.net

Analysis of Intermolecular Forces: In the solid state or in solution, intermolecular interactions like hydrogen bonding (involving the N-H and C=O groups) and van der Waals forces play a crucial role. Computational methods can model these interactions in dimers or larger clusters to understand aggregation behavior and predict crystal packing.

While no specific data exists for this compound, the methodologies described are robust and have been successfully applied to countless other molecules, providing deep insights into their chemical nature. Future computational studies on this compound would likely employ these techniques to build a comprehensive theoretical understanding of this compound.

Q & A

Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.